Levovirin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levovirin can be synthesized through the glycosylation of 3-substituted triazoles in the presence of a Lewis acid . The process involves:

- Reaction of a triazole with a protected ribofuranose.

- Removal of the protecting groups.

- Optionally converting the resulting compound into a carboxyamide group .

Industrial Production Methods: The industrial production of this compound follows similar synthetic approaches used for ribavirin. The process has been optimized to ensure reduced toxicity while retaining antiviral and immunomodulatory activities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levovirin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können den Triazolring oder den Ribofuranosyl-Anteil modifizieren.

Substitution: Substitutionsreaktionen können am Triazolring auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils potenzielle biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antiviral Activity

Levovirin has been studied for its ability to inhibit the replication of various RNA viruses by interfering with viral RNA synthesis. Research indicates that it may exhibit enhanced potency against specific viruses such as the tick-borne encephalitis virus (TBEV) through robust binding affinity in protein-drug interactions.

2. Immunomodulation

The compound enhances the expression of antiviral Th1 cytokines while suppressing Th2 cytokines, thus promoting a more effective immune response against viral infections. This property is particularly beneficial in the context of HCV treatment, where immune modulation plays a critical role in therapeutic efficacy .

3. Pharmacokinetics and Bioavailability

Studies have demonstrated varying degrees of oral absorption and bioavailability across different animal models. For instance:

- Sprague-Dawley rats: Oral absorption was approximately 31.3% with a bioavailability of 29.3%.

- Beagle dogs: Oral absorption was 67.3% with a bioavailability of 51.3%.

- Cynomolgus monkeys: Oral absorption was 17.5% with a bioavailability of 18.4%.

These findings highlight the challenges associated with this compound's oral bioavailability, which remains lower than ideal for clinical application.

Comparative Data Table

| Species | Oral Absorption (%) | Bioavailability (%) |

|---|---|---|

| Sprague-Dawley Rats | 31.3 | 29.3 |

| Beagle Dogs | 67.3 | 51.3 |

| Cynomolgus Monkeys | 17.5 | 18.4 |

Case Studies

Case Study 1: Efficacy in Chronic Hepatitis C Treatment

In clinical evaluations, this compound has been combined with pegylated interferon alfa-2a to treat patients with chronic hepatitis C who were nonresponders to previous treatments. The combination therapy demonstrated improved sustained virological response rates compared to monotherapy approaches .

Case Study 2: Pharmacokinetic Studies

A study involving the prodrug R1518, which converts to this compound upon administration, showed that this formulation significantly improved oral absorption and plasma levels compared to this compound alone. R1518's design exploits the PEPT1 transporter for enhanced intestinal uptake, achieving nearly complete bioavailability in preclinical models .

Wirkmechanismus

Levovirin exerts its effects through several mechanisms:

Antiviral Activity: this compound inhibits the replication of RNA viruses by interfering with viral RNA synthesis.

Immunomodulation: this compound enhances T-cell-mediated immunity by promoting the expression of antiviral Th1 cytokines and suppressing Th2 cytokines.

Molecular Targets: The primary molecular targets include viral RNA-dependent RNA polymerase and various immune cells involved in the antiviral response.

Vergleich Mit ähnlichen Verbindungen

Telbivudine: An l-nucleoside analogue used to treat hepatitis B virus infections.

Emtricitabine: Another nucleoside analogue used in the treatment of HIV.

Uniqueness of this compound: this compound stands out due to its reduced toxicity compared to ribavirin while retaining similar immunomodulatory and antiviral activities . Its unique l-enantiomeric structure contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Biologische Aktivität

Levovirin, the L-enantiomer of ribavirin, is a synthetic nucleoside analog primarily investigated for its potential in antiviral therapies, particularly in treating chronic hepatitis C (HCV). Unlike ribavirin, which exhibits direct antiviral effects, this compound is noted for its immunomodulatory properties, enhancing host immune responses against viral infections without significant direct antiviral activity. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models. Key findings include:

| Species | Oral Absorption (%) | Bioavailability (%) |

|---|---|---|

| Sprague-Dawley Rats | 31.3 | 29.3 |

| Beagle Dogs | 67.3 | 51.3 |

| Cynomolgus Monkeys | 17.5 | 18.4 |

These studies indicate varied absorption rates and bioavailability across species, suggesting that species-specific factors influence the pharmacokinetics of this compound.

This compound's mechanism of action primarily revolves around its immunomodulatory effects rather than direct antiviral activity. Research suggests that it may enhance the immune system's response to HCV by interacting with specific cellular pathways involved in immune modulation. However, detailed mechanisms remain under investigation.

Comparison with Ribavirin

While ribavirin is associated with hemolytic anemia as a significant side effect, this compound appears to lack this adverse effect due to its structural differences. Studies have shown that this compound does not induce significant changes in liver toxicological gene expression compared to ribavirin .

Clinical Applications and Case Studies

This compound has been evaluated for its efficacy in combination therapies for chronic hepatitis C and other viral infections. Below are notable findings from case studies and clinical trials:

- Chronic Hepatitis C : In various trials, this compound has shown promise when used alongside interferons, enhancing treatment efficacy while minimizing side effects associated with ribavirin .

- Other Viral Infections : Preliminary studies indicate potential effectiveness against tick-borne encephalitis virus due to robust protein-drug interactions.

Case Study Example

A case study involving a patient with chronic hepatitis C treated with pegylated interferon and ribavirin demonstrated significant improvement in viral load after treatment initiation. While specific data on this compound's performance was not highlighted, this indicates the importance of immunomodulatory agents in conjunction with standard therapies .

Safety Profile

As an investigational drug, comprehensive safety data for this compound is limited. However, insights drawn from ribavirin suggest that while this compound may share some side effects due to structural similarities, it lacks the hemolytic anemia risk associated with ribavirin . Ongoing clinical trials are essential to establish a clearer safety profile.

Eigenschaften

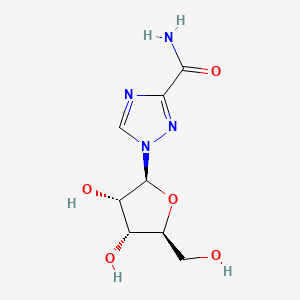

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-RGDLXGNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174648 | |

| Record name | Levovirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206269-27-4 | |

| Record name | Levovirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206269-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levovirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206269274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levovirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levovirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF0S6S33Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.